BenchChemオンラインストアへようこそ!

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride

Solubility Formulation Salt Selection

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-52-9) is a bicyclic heterocyclic building block featuring a saturated tetrahydropyrido[3,4-d]pyrimidine core linked to an ethyl acetate moiety, supplied as the hydrochloride salt. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for diverse kinase inhibitor programs, including PI3K, Axl, ERK, and RIPK3 targets.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
CAS No. 1187830-52-9
Cat. No. B1426787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride
CAS1187830-52-9
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=NC2=C1CCNC2.Cl
InChIInChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-9-8-3-4-12-6-10(8)14-7-13-9;/h7,12H,2-6H2,1H3;1H
InChIKeyNHAMARPLFWZOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-52-9): Chemical Identity and Core Procurement Relevance


Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-52-9) is a bicyclic heterocyclic building block featuring a saturated tetrahydropyrido[3,4-d]pyrimidine core linked to an ethyl acetate moiety, supplied as the hydrochloride salt [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for diverse kinase inhibitor programs, including PI3K, Axl, ERK, and RIPK3 targets [2]. The compound's value proposition for procurement lies in its pre-functionalized 4-position acetate handle, which enables rapid derivatization, and its hydrochloride salt form, which provides enhanced aqueous solubility and long-term storage stability relative to the free base [1].

Why Generic Substitution Is Inadequate for Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-52-9)


The tetrahydropyrido[3,4-d]pyrimidine scaffold exhibits high sensitivity to substitution patterns; even minor structural changes can drastically alter kinase selectivity and potency [1]. The specific 4-position ethyl acetate moiety present in CAS 1187830-52-9 provides a distinct synthetic handle that cannot be replicated by the corresponding methyl ester (different hydrolysis kinetics) or the free carboxylic acid (different coupling reactivity and solubility). Furthermore, the hydrochloride salt form confers a defined stoichiometry and crystallinity that is absent in the free base (CAS 1187884-08-7), directly impacting formulation reproducibility and analytical characterization [2]. Generic substitution without these structural and salt-form specifications introduces unacceptable risk of synthetic failure and batch-to-batch variability in lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-52-9) Against Closest Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1187830-52-9) exhibits enhanced aqueous solubility compared to its free base counterpart (CAS 1187884-08-7). The presence of the hydrochloride counterion increases the polar surface area and enables ionization-mediated solubilization, a critical advantage for biological assay preparation . This differentiation is consistently noted across vendor technical documentation and is a primary driver for procurement of the salt form over the free base for in vitro pharmacology workflows.

Solubility Formulation Salt Selection

Synthetic Tractability: Ethyl Acetate Handle vs. Methyl Ester or Carboxylic Acid Analogs

The ethyl ester of CAS 1187830-52-9 provides a balanced reactivity profile for downstream transformations. It is sufficiently labile for hydrolysis to the carboxylic acid under mild basic conditions (LiOH, THF/H2O, 0°C to rt, 2–4 h), yet more resistant to premature cleavage during multistep syntheses compared to the methyl ester analog . Conversely, the pre-formed carboxylic acid analog requires coupling reagents (e.g., HATU, EDCI) for amide bond formation, adding a synthetic step and cost. For direct transesterification or Weinreb amide formation, the ethyl ester is the preferred intermediate, as documented in the synthesis of Axl inhibitor ER-001259851-000 where the ethyl ester was a key intermediate [1].

Synthetic Chemistry Derivatization Building Block

Purity Specification: ≥95% vs. Lower-Grade Alternatives

Reputable suppliers (Combi-Blocks, AKSci, Aladdin) consistently offer CAS 1187830-52-9 at ≥95% purity, with some listing 97% purity, as verified by HPLC and 1H NMR . In contrast, custom-synthesized batches from non-specialist sources or the free base form frequently exhibit lower purity (90–93%) due to incomplete salt formation or residual solvents. The defined hydrochloride stoichiometry (1:1) ensures batch-to-batch consistency in molar calculations for biological assays, which is not guaranteed with the free base where variable water content can skew weighing accuracy.

Purity Quality Control Analytical Chemistry

Multi-Target Scaffold Validation: Kinase Inhibition Profile vs. Single-Target Comparators

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, of which CAS 1187830-52-9 is a direct synthetic precursor, has yielded potent inhibitors against multiple clinically relevant kinases. Representative derivatives have demonstrated Axl IC50 = 5 nM (compound 6n, DC50 in MDA-MB-231 cells) [1], ERK2 inhibition with phospho-RSK knockdown in HepG2 cells and tumor xenografts [2], and RIPK3-mediated necroptosis inhibition [3]. This multi-target validation is a distinct advantage over single-target building blocks (e.g., pyrazolo[3,4-d]pyrimidine scaffolds predominantly limited to Src-family kinases), as it enables broader screening deck utility.

Kinase Inhibition Polypharmacology Scaffold Privilege

Recommended Application Scenarios for Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-52-9)


Kinase Inhibitor Lead Generation: Axl, ERK, and PI3K Programs

The hydrochloride salt's aqueous solubility (Section 3, Evidence 1) enables direct use in biochemical kinase assays at concentrations up to 100 μM without DMSO solvent artifacts. The ethyl ester handle can be hydrolyzed in situ to the carboxylic acid for amide library generation, as validated in the discovery of Axl inhibitor ER-001259851-000 (Ax1 IC50 5 nM) [1]. This compound provides a direct path to potent, selective kinase inhibitors for oncology target validation.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 257.72 g/mol and a defined hydrochloride salt stoichiometry (Section 3, Evidence 3), this compound meets the Rule of Three criteria for fragment libraries. The multi-target scaffold validation (Section 3, Evidence 4) ensures that incorporating this fragment into screening collections maximizes the probability of hit identification against diverse kinase targets, offering superior library efficiency compared to single-target-oriented fragments.

Targeted Protein Degradation (PROTAC) Linker Attachment Point

The ethyl acetate group at the 4-position serves as an ideal linker attachment point for PROTAC design. Mild hydrolysis yields the carboxylic acid, which can be coupled to PEG-diamine or alkyl-diamine linkers using standard amide coupling conditions (Section 3, Evidence 2). The tetrahydropyrido[3,4-d]pyrimidine core's demonstrated binding to Axl and ERK2 (IC50 values in the low nanomolar range for optimized derivatives) makes this building block a strategic choice for degrader campaigns targeting these kinases [2].

Analytical Reference Standard for Method Development

The high purity specification (≥95% to 97%, Section 3, Evidence 3) and well-defined hydrochloride salt form make CAS 1187830-52-9 suitable as a reference standard for HPLC method development and LC-MS quantification of tetrahydropyrido[3,4-d]pyrimidine-based drug candidates. The consistent stoichiometry ensures accurate molar response factor calibration, which is critical for pharmacokinetic and tissue distribution studies of lead compounds.

Quote Request

Request a Quote for Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.